

2,6-Dibromo-4-iodopyridine IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dibromo-4-iodopyridine

Cat. No.: B1401611

[Get Quote](#)

An In-depth Technical Guide to **2,6-Dibromo-4-iodopyridine**: A Versatile Tri-functionalized Heterocyclic Building Block

Abstract

2,6-Dibromo-4-iodopyridine is a strategically tri-halogenated heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its value is anchored in the differential reactivity of its halogen substituents, which permits a regioselective and sequential functionalization strategy. The carbon-iodine bond at the C4 position is substantially more susceptible to palladium-catalyzed cross-coupling than the carbon-bromine bonds at the C2 and C6 positions. This intrinsic property establishes **2,6-Dibromo-4-iodopyridine** as an exceptional building block for the modular synthesis of complex 2,4,6-trisubstituted pyridines, a scaffold prevalent in numerous biologically active molecules and advanced materials.^{[1][2][3]} This guide provides a comprehensive technical overview of its chemical properties, reactivity principles, key synthetic applications, and detailed experimental protocols for its use in research and development.

Core Chemical Identity and Properties

A precise understanding of the fundamental properties of a reagent is critical for its effective and safe implementation in any synthetic workflow.

IUPAC Nomenclature and Identifiers

- IUPAC Name: **2,6-dibromo-4-iodopyridine**^{[4][5]}
- CAS Number: 1160184-14-4^{[4][5][6][7]}
- Molecular Formula: C₅H₂Br₂IN^{[2][4][6][7]}
- Molecular Weight: 362.79 g/mol ^{[2][4][6][7]}

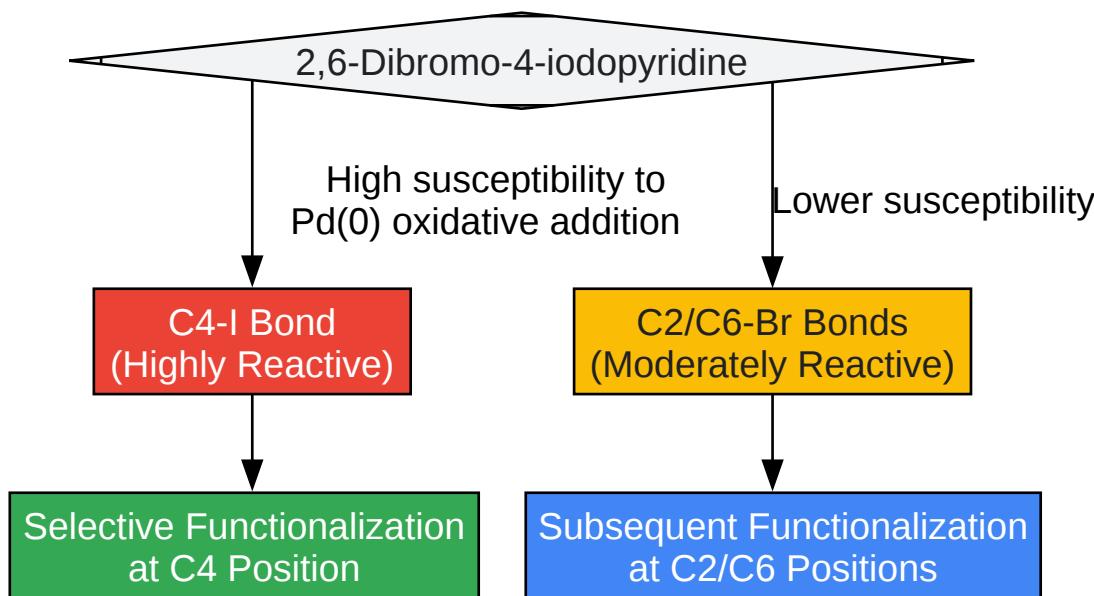
Chemical Structure

The structure consists of a pyridine ring substituted with bromine atoms at the 2 and 6 positions and an iodine atom at the 4 position.

The image you are requesting does not exist or is no longer available.

imgur.com

Figure 1. Chemical structure of **2,6-Dibromo-4-iodopyridine**.


Physicochemical Properties

The physical and chemical data for **2,6-Dibromo-4-iodopyridine** are summarized in the table below. This information is essential for determining appropriate solvents, reaction temperatures, and storage conditions.

Property	Value	Source(s)
Appearance	White to colorless powder	[7]
Melting Point	180.7-181.6 °C (decomposes)	[8]
Boiling Point (Predicted)	343.1 ± 42.0 °C	[8]
Density (Predicted)	2.646 ± 0.06 g/cm ³	[8]
Canonical SMILES	C1=C(C=C(N=C1Br)Br)I	[4][5]
InChI Key	RPLWQERFYBEHLW- UHFFFAOYSA-N	[4][5]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8 °C	[2][8]

The Principle of Regioselective Reactivity

The synthetic utility of **2,6-Dibromo-4-iodopyridine** is fundamentally derived from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the Pd(0) center follows the general trend: C-I > C-Br > C-Cl. This hierarchy allows for the highly selective functionalization of the C4-I bond while leaving the more robust C2-Br and C6-Br bonds intact for subsequent transformations under potentially more forcing conditions.[1][3] This predictable regioselectivity is the cornerstone of its application in modular synthesis, enabling the construction of complex, unsymmetrical molecules from a single, versatile starting material.

[Click to download full resolution via product page](#)

Diagram 1: Principle of differential halogen reactivity.

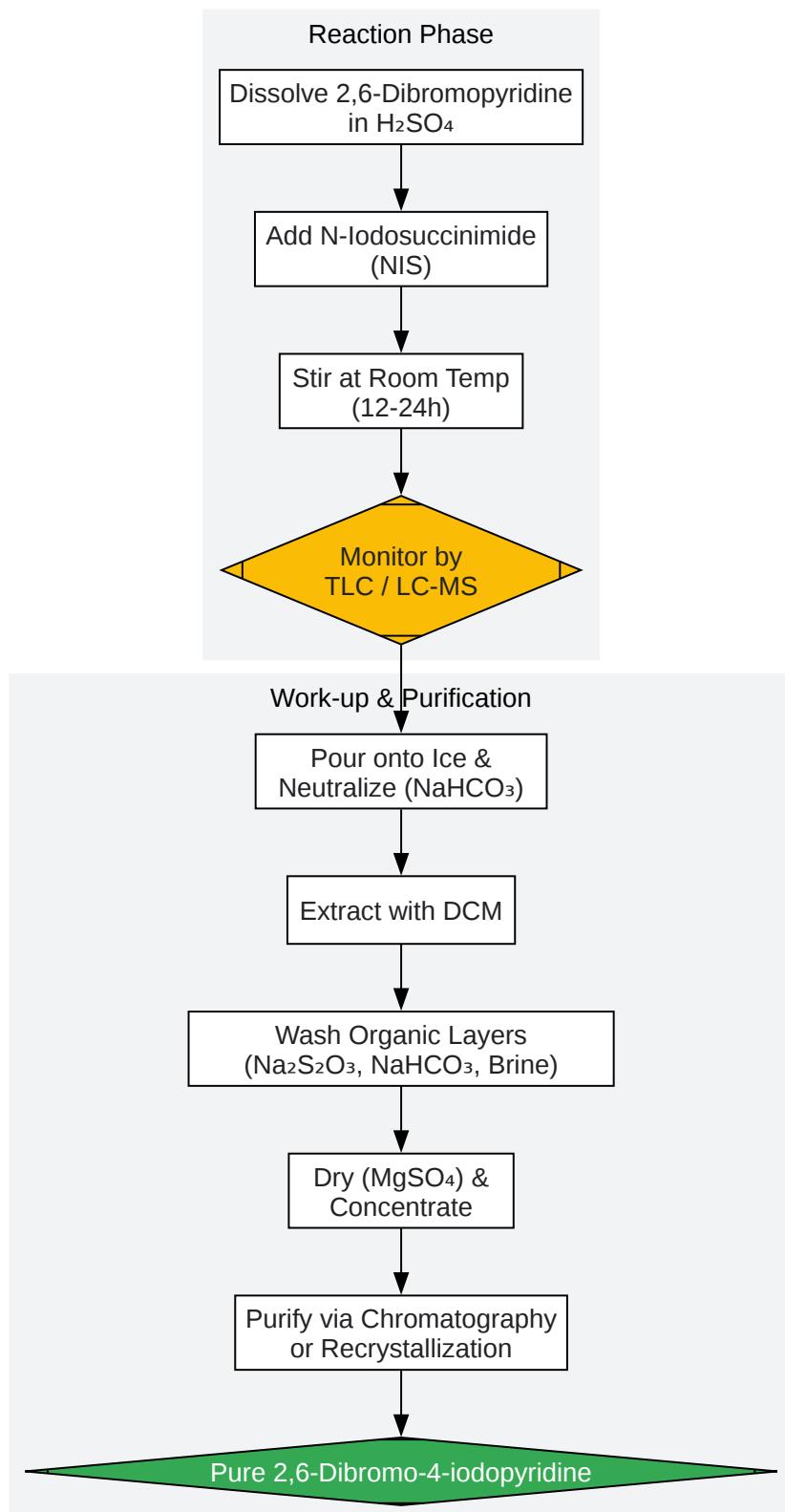
Synthetic Pathways and Considerations

While detailed, peer-reviewed protocols for the direct synthesis of **2,6-Dibromo-4-iodopyridine** are not widely published, a plausible route can be extrapolated from established halogenation methodologies on pyridine scaffolds. A common strategy involves the direct halogenation of a suitable precursor, such as 2,6-dibromopyridine. The following protocol is a representative, non-validated procedure based on analogous transformations.

Representative Synthetic Protocol: Iodination of 2,6-Dibromopyridine

This approach leverages an electrophilic iodination reaction, where the pyridine ring of 2,6-dibromopyridine is activated towards substitution at the C4 position.

Materials:


- 2,6-Dibromopyridine[9]
- N-Iodosuccinimide (NIS)

- Concentrated Sulfuric Acid (H_2SO_4)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

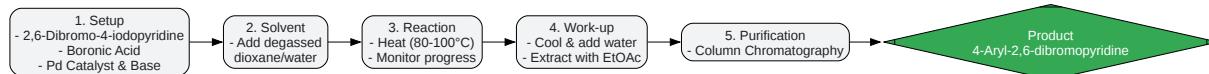
- Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2,6-dibromopyridine (1.0 eq.).
- Acidification: Carefully add concentrated sulfuric acid with cooling (ice bath) to dissolve the starting material.
- Iodination: Add N-Iodosuccinimide (NIS) (1.1-1.2 eq.) portion-wise to the stirred solution, maintaining a low temperature.
- Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
- Work-up: Carefully pour the reaction mixture onto crushed ice. The acidic solution is then cautiously neutralized with a saturated NaHCO_3 solution until effervescence ceases.
- Extraction: Extract the aqueous layer three times with dichloromethane (DCM).
- Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine), saturated NaHCO_3 solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure.

- Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield **2,6-Dibromo-4-iodopyridine**.

[Click to download full resolution via product page](#)

Diagram 2: General workflow for the synthesis of **2,6-Dibromo-4-iodopyridine**.

Key Synthetic Transformations & Experimental Protocols


The following protocols exemplify the regioselective functionalization of **2,6-Dibromo-4-iodopyridine**.

Suzuki-Miyaura Coupling at the C4-Position

This reaction is a robust method for forming carbon-carbon single bonds, which is critical for elaborating the core scaffold.

Protocol:

- Reaction Setup: In a Schlenk flask, combine **2,6-Dibromo-4-iodopyridine** (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq.), and a base, typically potassium carbonate (K_2CO_3) (2.0 eq.).
- Solvent Addition: Add a degassed solvent system, commonly a mixture of dioxane and water (e.g., 4:1 ratio).
- Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.
- Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

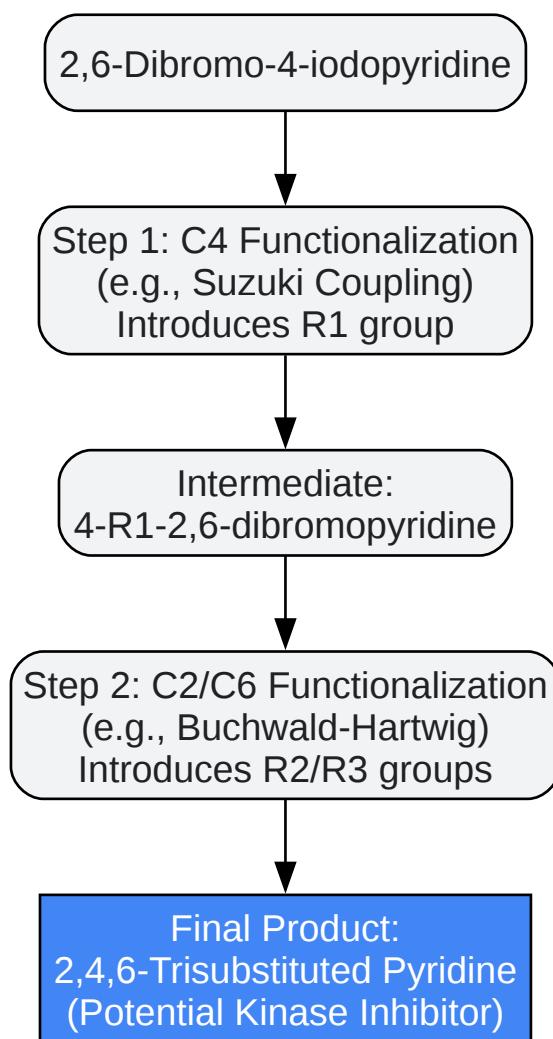
[Click to download full resolution via product page](#)

Diagram 3: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling at the C4-Position

This coupling is used to install an alkyne moiety, forming a C(sp²)-C(sp) bond, which is a valuable functional group for further diversification.

Protocol:


- Reaction Setup: To a Schlenk flask under an inert atmosphere, add **2,6-Dibromo-4-iodopyridine** (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and a copper(I) co-catalyst (e.g., Cul, 0.06 eq.).
- Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) (2.5 eq.).
- Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
- Reaction: Stir the reaction at room temperature or heat gently to 40-60 °C until completion.
- Work-up: Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride. Extract the product, wash the combined organic layers with brine, dry, and concentrate.
- Purification: Purify the crude product by column chromatography.

Applications in Research and Development

The 2,4,6-trisubstituted pyridine core is a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and biologically active compounds.[3]

Scaffold for Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.^[1] The modular synthesis enabled by **2,6-Dibromo-4-iodopyridine** allows for the rapid generation of diverse libraries of compounds. Researchers can systematically vary the substituents at the C2, C4, and C6 positions to optimize binding affinity, selectivity, and pharmacokinetic properties for specific kinase targets.^{[1][3]}

[Click to download full resolution via product page](#)

Diagram 4: Modular synthesis of a drug-like scaffold.

Intermediate in Materials Science

The rigid, aromatic structure of the pyridine ring, combined with the ability to introduce diverse functional groups, makes derivatives of this compound suitable for developing advanced materials.[2] Applications include the synthesis of organic light-emitting diodes (OLEDs), catalysts, and novel polymers where specific electronic and physical properties are required.[2]

Spectroscopic Characterization (Anticipated)

While extensive, publicly available experimental spectra are limited[10][11], the following characteristics can be anticipated based on the structure:

- ^1H NMR: Two equivalent proton signals in the aromatic region, appearing as a singlet, corresponding to the protons at the C3 and C5 positions.
- ^{13}C NMR: Three distinct signals are expected for the pyridine ring carbons. The carbons directly attached to the halogens (C2, C4, C6) would show characteristic shifts, with the C-I carbon being the most upfield-shifted among them. The C3 and C5 carbons would be equivalent.
- Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight. The isotopic pattern would be highly characteristic, showing the distinct signatures for a molecule containing two bromine atoms and one iodine atom.

Safety and Handling

2,6-Dibromo-4-iodopyridine is classified with several hazards and must be handled with appropriate care.[5]

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]
- Precautions:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
 - Avoid inhalation of dust and contact with skin and eyes.

- Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[\[8\]](#)

Conclusion

2,6-Dibromo-4-iodopyridine is a high-value, versatile building block for synthetic chemistry. Its defining feature—predictable, regioselective reactivity—provides chemists with a powerful tool for the efficient and modular synthesis of complex 2,4,6-trisubstituted pyridines. This capability is particularly impactful in drug discovery, where it accelerates the exploration of chemical space for identifying novel therapeutic agents, and in materials science for the rational design of functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. benchchem.com [benchchem.com]
- 4. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 5. 2,6-Dibromo-4-iodopyridine | C5H2Br2IN | CID 71464233 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. iodochem.com [iodochem.com]
- 7. anaxlab.com [anaxlab.com]
- 8. chembk.com [chembk.com]
- 9. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,6-Dibromo-4-iodopyridine(1160184-14-4) 1H NMR spectrum [chemicalbook.com]
- 11. 1160184-14-4|2,6-Dibromo-4-iodopyridine|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [2,6-Dibromo-4-iodopyridine IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1401611#2-6-dibromo-4-iodopyridine-iupac-name-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com